molecular formula C9H10O3 B1297826 2-Methoxy-5-methylbenzoic acid CAS No. 25045-36-7

2-Methoxy-5-methylbenzoic acid

Cat. No. B1297826
CAS RN: 25045-36-7
M. Wt: 166.17 g/mol
InChI Key: QEFQGRZFYWPDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-methylbenzoic acid is a chemical compound with the molecular formula C9H10O3 . It has an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-methylbenzoic acid consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChIKey is QEFQGRZFYWPDSU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methoxy-5-methylbenzoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 295.5±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.5±3.0 kJ/mol and a flash point of 119.2±15.3 °C .

Scientific Research Applications

1. Chemical Synthesis and Reactions

2-Methoxy-5-methylbenzoic acid, a compound with potential in various chemical syntheses and reactions, shows interesting behaviors under different conditions. In one study, the related compound 5-methoxy-3-methylbenzoic acid demonstrated specific reactions when condensed with formaldehyde and hydrochloric acid, depending on the heating duration, forming various phthalide compounds (Charlesworth & Levene, 1963). Additionally, 5-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid, which shares structural similarities with 2-methoxy-5-methylbenzoic acid, exhibited distinct decarboxylation behavior when subjected to specific conditions, further illustrating the compound's unique reactivity profile (Jackson & Bowlus, 1980).

2. Potential in Antibacterial and Antifungal Applications

Emerging research has identified various derivatives of methoxybenzoic acids, similar to 2-methoxy-5-methylbenzoic acid, as potential agents against plant pathogens. For instance, a study isolated phthalide derivatives from a liquid culture of the plant endophytic fungus Pestalotiopsis photiniae, displaying significant antifungal activities against several plant pathogens (Yang et al., 2011).

3. Analysis and Characterization Techniques

2-Methoxy-5-methylbenzoic acid and related compounds have been a subject of analytical and characterization studies. For example, the kinetics of hydrolysis of 2-methoxy-1-methylbenzimidazole, a compound with structural similarities, were investigated, providing insights into the behavior of such molecules in various conditions (Dembech et al., 1973).

4. Environmental Impact and Stability

Studies have explored the environmental impact and stability of methoxybenzoic acid derivatives. One such investigation focused on phenolic-type stabilizers, including methyl 2-methoxybenzoate, closely related to 2-methoxy-5-methylbenzoic acid. This research provided valuable insights into how these compounds interact with singlet molecular oxygen, which is crucial for understanding their environmental stability and potential applications (Soltermann et al., 1995).

Safety And Hazards

2-Methoxy-5-methylbenzoic acid is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFQGRZFYWPDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334269
Record name 2-Methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methylbenzoic acid

CAS RN

25045-36-7
Record name 2-Methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Methoxy-5-methylbenzoic acid
Reactant of Route 4
2-Methoxy-5-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Methoxy-5-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Methoxy-5-methylbenzoic acid

Citations

For This Compound
38
Citations
DB Reitz, SM Massey - The Journal of Organic Chemistry, 1990 - ACS Publications
… ferf-butyl-iV-methylbenzamides in the preparation of 2,6-disubstituted benzoic acids by directed metalation has been demonstrated by the syntheses of 2-methoxy-5-methylbenzoic acid …
Number of citations: 51 pubs.acs.org
M \={O} ki, M Hirota - Bulletin of the Chemical Society of Japan, 1964 - journal.csj.jp
The infrared and ultraviolet absorption spectra of derivatives of salicylic acid with alkyl sub-stituents at the 2-O-, 3- and/or 6-positions have been measured, and much information on the …
Number of citations: 8 www.journal.csj.jp
RL LETSINGER, AW SCHNIZER - The Journal of Organic …, 1951 - ACS Publications
… 2-Methoxy-5methylbenzoic acid has been reported to melt at 67, 69, and 70 (12). The melting points of p-methoxyphenylacetic acid and 2-methyl-5-methoxybenzoic acid are 85-86 (13) …
Number of citations: 33 pubs.acs.org
AW Walde - The Journal of Physical Chemistry, 2002 - ACS Publications
DISCUSSION As predicted, the m-and p-toluic acids are weaker than benzoic acid. On the assumption that rotation is unrestricted, o-toluic acid should be weaker than benzoic acid; …
Number of citations: 0 pubs.acs.org
JM van der Zanden, G de Vries - Recueil des Travaux …, 1951 - Wiley Online Library
The action of 43 % sulphuric acid on methylchavicol \documentclass{article}\pagestyle{empty}\begin{document}\[{\rm CH}_3 {\rm O}{\rm .C}_6 {\rm H}_1 .{\rm CH}_2 - {\rm CH = CH}_{\…
Number of citations: 1 onlinelibrary.wiley.com
NR Dennison, RN Mirrington… - Australian Journal of …, 1975 - CSIRO Publishing
… introduction of the alkyl chain had occurred ortho to the methoxyl group, the lithio derivative of (7a) was treated with solid carbon dioxide to give 2-methoxy-5-methylbenzoic acid,5 mp 67…
Number of citations: 30 www.publish.csiro.au
UK Joshi - 1985 - lib.unipune.ac.in
… This ketone is known in the literature and is prepared from 2-methoxy-5-methylbenzoic acid 3_5 and p-cresyl methyl ether by Friedel Craft’s acylation^^. The main routes available for …
Number of citations: 2 lib.unipune.ac.in
P Kahnberg, E Lager, C Rosenberg… - Journal of Medicinal …, 2002 - ACS Publications
… 2-Methoxy-5-methylbenzoic acid was prepared from the corresponding aldehyde, 19 instead of from 2-bromo-4-methylanisol. Ethers were cleaved by exposing them to BBr 3 in CH 2 Cl …
Number of citations: 177 pubs.acs.org
S Fonquerna, M Miralpeix, L Pagès… - Journal of medicinal …, 2004 - ACS Publications
… We have also discovered that derivatives containing the 2-methoxy-5-methylbenzoic acid fragment have high in vivo activity and a longer duration of action. A selected group of …
Number of citations: 26 pubs.acs.org
AE Eseyin, KI Ekpenyong, EM El-Giar, O Abel-Anyebe - 2015 - irepos.unijos.edu.ng
… However, dodecanoic acid and 3-isopropyl-2-methoxy-5- methylbenzoic acid were detected in the catalyzed and uncatalyzed corn cob samples while benzaldehyde,4- hydroxy-3,5-…
Number of citations: 4 irepos.unijos.edu.ng

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.